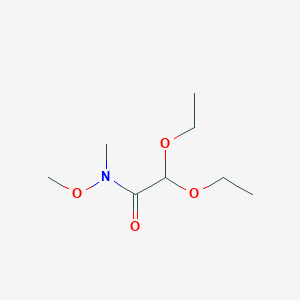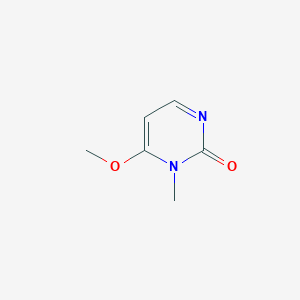
(5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a fluorine atom at the 5th position and a hydroxyl group at the 6th position on the dihydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated precursors and dihydropyrimidine derivatives.
Hydroxylation: The hydroxyl group at the 6th position is introduced through hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the dihydropyrimidine ring structure under controlled conditions, such as heating in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process optimization focuses on reaction time, temperature, and the use of efficient catalysts to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
(5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering the oxidation state of the fluorine and hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various fluorinated and hydroxylated derivatives, which can be further utilized in medicinal chemistry and other applications.
Scientific Research Applications
(5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its unique chemical structure and biological activity.
Biology: It is used in studies related to enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Industry: The compound finds applications in the synthesis of advanced materials and as a building block for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of (5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxyl group contributes to hydrogen bonding interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione: Unique due to the presence of both fluorine and hydroxyl groups.
(5R,6R)-5-Fluoro-6-methoxydihydropyrimidine-2,4(1H,3H)-dione: Similar structure but with a methoxy group instead of a hydroxyl group.
(5R,6R)-5-Chloro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione: Contains a chlorine atom instead of fluorine.
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorine and hydroxyl groups, which imparts distinct chemical and biological properties compared to its analogs. This combination enhances its potential for various applications in medicinal chemistry and other fields.
Properties
Molecular Formula |
C4H5FN2O3 |
|---|---|
Molecular Weight |
148.09 g/mol |
IUPAC Name |
(5R,6R)-5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H5FN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1-2,8H,(H2,6,7,9,10)/t1-,2-/m1/s1 |
InChI Key |
AWONXBGDFDRWRH-JCYAYHJZSA-N |
Isomeric SMILES |
[C@H]1([C@H](NC(=O)NC1=O)O)F |
Canonical SMILES |
C1(C(NC(=O)NC1=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


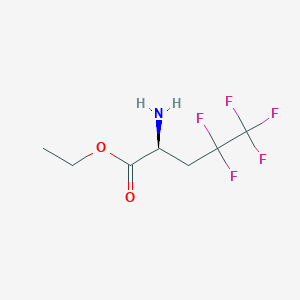
![3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B13117640.png)


![Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)


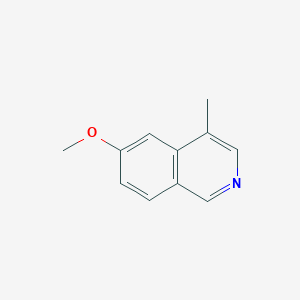
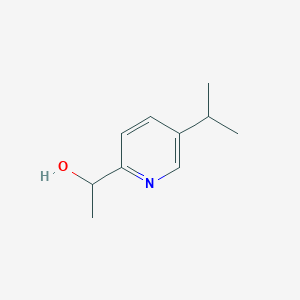
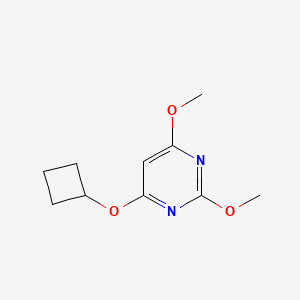
![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13117699.png)

